molecular formula C11H6BrF3N2O B13712702 5-Bromo-4-[4-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde

5-Bromo-4-[4-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde

Katalognummer: B13712702
Molekulargewicht: 319.08 g/mol
InChI-Schlüssel: DQPHXLVJHPSCFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD33022596 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of MFCD33022596 involves a series of chemical reactions that require precise conditions. One common method includes the reaction of specific precursors under controlled temperatures and pressures to yield the desired compound. The reaction conditions often involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods: In industrial settings, the production of MFCD33022596 is scaled up using large reactors that maintain the necessary conditions for the reaction. The process is optimized to ensure high purity and yield, often involving multiple purification steps to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions: MFCD33022596 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

    Reduction: The compound can gain electrons or lose oxygen, leading to the formation of reduced products.

    Substitution: In this reaction, one atom or group of atoms in the compound is replaced by another atom or group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogens and other nucleophiles are typical reagents for substitution reactions.

Major Products: The products formed from these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

MFCD33022596 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.

    Industry: MFCD33022596 is utilized in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism by which MFCD33022596 exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

MFCD33022596 is compared with other similar compounds to highlight its unique properties:

    Similar Compounds: Examples include MFCD33022597 and MFCD33022598, which share similar structures but differ in their reactivity and stability.

    Uniqueness: MFCD33022596 stands out due to its higher stability and broader range of applications, making it a more versatile compound in scientific research and industrial applications.

Eigenschaften

Molekularformel

C11H6BrF3N2O

Molekulargewicht

319.08 g/mol

IUPAC-Name

5-bromo-4-[4-(trifluoromethyl)phenyl]-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C11H6BrF3N2O/c12-10-9(16-8(5-18)17-10)6-1-3-7(4-2-6)11(13,14)15/h1-5H,(H,16,17)

InChI-Schlüssel

DQPHXLVJHPSCFD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=C(NC(=N2)C=O)Br)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.